molecular formula C20H30N2O2 B7645955 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide

1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide

Cat. No. B7645955
M. Wt: 330.5 g/mol
InChI Key: HTDXSIZCZUGTAG-RTBURBONSA-N
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Description

1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide, also known as RTI-126, is a synthetic compound that belongs to the piperidine class of chemicals. This compound has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide involves inhibition of the DAT, which leads to increased levels of dopamine in the synapse. This increase in dopamine signaling has been shown to have a number of effects on the brain, including increased motivation and reward-seeking behavior. Additionally, this compound has been shown to have some affinity for the serotonin transporter (SERT), which may contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on the dopaminergic system. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypy, which are indicative of increased dopamine signaling. Additionally, this compound has been shown to increase the rate of self-administration in rats, suggesting that it may have addictive potential.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide is its high affinity for the DAT, which makes it a useful tool for studying the dopaminergic system. Additionally, its relatively selective binding profile makes it a useful tool for distinguishing between different transporters. However, one limitation of this compound is its potential for addictive effects, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of Parkinson's disease and ADHD. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its effects on the serotonin system. Finally, there is a need for further research on the potential addictive effects of this compound, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide involves several steps, including the reaction of 1-benzylpiperidin-4-one with cyclohexylmagnesium bromide, followed by the addition of N-methylpiperidine-4-carboxamide and subsequent reduction with lithium aluminum hydride. The final product is obtained through recrystallization from ethanol. The purity of the compound is typically verified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This makes it a potential candidate for the treatment of disorders that involve dysregulation of the dopaminergic system, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

properties

IUPAC Name

1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-21(18-9-5-6-10-19(18)23)20(24)17-11-13-22(14-12-17)15-16-7-3-2-4-8-16/h2-4,7-8,17-19,23H,5-6,9-15H2,1H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXSIZCZUGTAG-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1O)C(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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